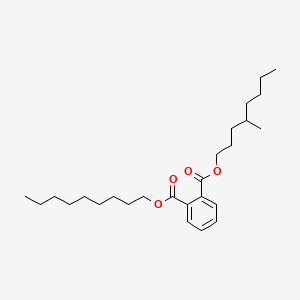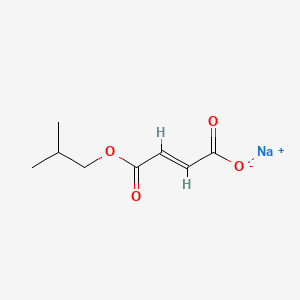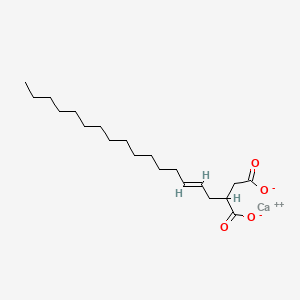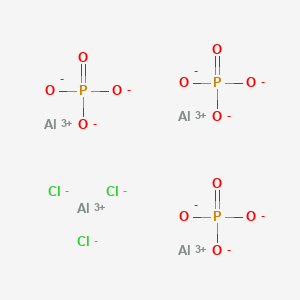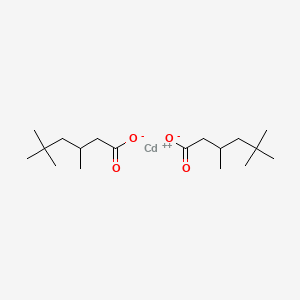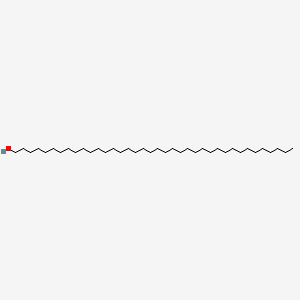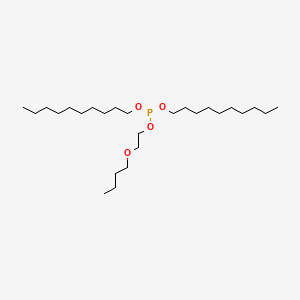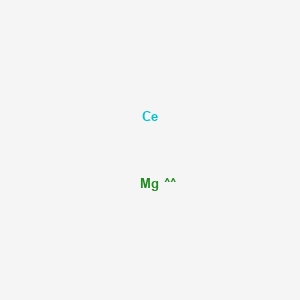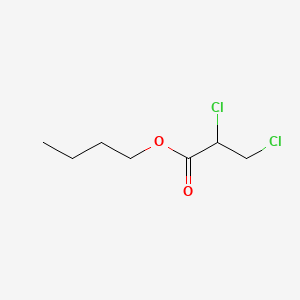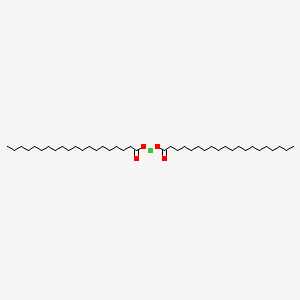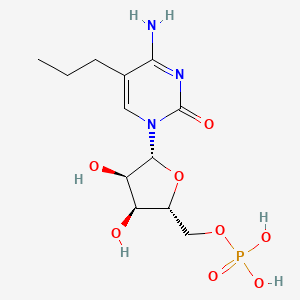
Vanadium(4+) tetraformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vanadium(4+) tetraformate, also known as tetraformic acid vanadium(IV) salt, is a coordination compound with the molecular formula C₄H₄O₈V. This compound features vanadium in the +4 oxidation state, coordinated with four formate ligands. Vanadium compounds are known for their diverse oxidation states and coordination chemistry, making them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Vanadium(4+) tetraformate can be synthesized through the reaction of vanadium(IV) oxide sulfate with formic acid under controlled conditions. The reaction typically involves dissolving vanadium(IV) oxide sulfate in water, followed by the addition of formic acid. The mixture is then heated to facilitate the formation of the tetraformate complex. The reaction can be represented as follows:
VOSO4+4HCOOH→VO(HCOO)4+H2SO4
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product. Advanced techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency and product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Vanadium(4+) tetraformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to vanadium(V) species using oxidizing agents such as hydrogen peroxide.
Reduction: It can be reduced to vanadium(III) species using reducing agents like sodium borohydride.
Substitution: The formate ligands can be substituted with other ligands, such as chloride or acetate, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in aqueous or alcoholic medium.
Substitution: Ligand exchange reactions using chloride or acetate salts in aqueous solution.
Major Products Formed
Oxidation: Vanadium(V) oxo complexes.
Reduction: Vanadium(III) complexes.
Substitution: Vanadium(IV) complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Vanadium(4+) tetraformate has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and redox reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a model compound for studying vanadium biochemistry.
Medicine: Explored for its therapeutic properties, including anti-diabetic, anti-cancer, and anti-microbial activities
Industry: Utilized in the development of advanced materials, such as vanadium-based alloys and supercapacitors.
Wirkmechanismus
The mechanism of action of vanadium(4+) tetraformate involves its ability to undergo redox reactions and interact with biological molecules. Vanadium can mimic phosphate in biochemical systems, allowing it to inhibit enzymes such as protein tyrosine phosphatases. This inhibition can modulate various cellular signaling pathways, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Vanadium(IV) oxide sulfate (VOSO₄)
- Vanadium(IV) chloride (VCl₄)
- Vanadium(IV) acetylacetonate (VO(acac)₂)
Uniqueness
Vanadium(4+) tetraformate is unique due to its specific coordination with formate ligands, which can influence its reactivity and interaction with biological systems.
Eigenschaften
CAS-Nummer |
60676-73-5 |
|---|---|
Molekularformel |
C4H4O8V |
Molekulargewicht |
231.01 g/mol |
IUPAC-Name |
vanadium(4+);tetraformate |
InChI |
InChI=1S/4CH2O2.V/c4*2-1-3;/h4*1H,(H,2,3);/q;;;;+4/p-4 |
InChI-Schlüssel |
WWQJTSLTGYQNFG-UHFFFAOYSA-J |
Kanonische SMILES |
C(=O)[O-].C(=O)[O-].C(=O)[O-].C(=O)[O-].[V+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



